N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

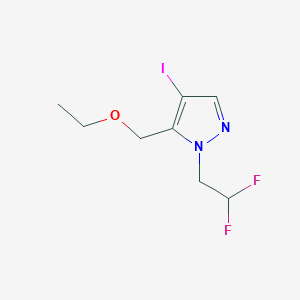

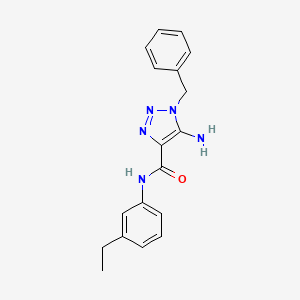

“N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide” is likely a complex organic compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups, which are aromatic rings of six carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. Without specific information on “this compound”, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Medicinal Chemistry Applications

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives have been explored for their potential in inhibiting various enzymes and receptors, demonstrating significant pharmacological potential. For instance, substituted derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, with certain compounds showing complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. This indicates their potential application in cancer therapy (Schroeder et al., 2009). Similarly, compounds containing phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide have shown excellent potency against the PARP-1 enzyme, highlighting their application in the treatment of various cancers (Penning et al., 2010).

Organic Synthesis and Chemical Biology

The synthesis and application of 4-fluoropyrrolidine derivatives in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors, illustrate the compound's significance in organic synthesis. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, prepared via double fluorination, serve as useful synthons for the preparation of various medicinal compounds, demonstrating the versatility of this compound in synthetic applications (Singh & Umemoto, 2011).

Material Science and Fluorescence Imaging

In the field of material science, derivatives of this compound have been utilized to develop highly stable electrochromic and electrofluorescent materials. These materials exhibit reversible and stable color changes upon electrical stimulation, making them promising for various technological applications, including smart windows and displays. The incorporation of bis(diphenylamino)-fluorene units into polyamides has led to the development of materials with exceptional solubility, thermal stability, and fluorescence properties, highlighting the potential of this compound derivatives in advanced material science applications (Sun et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such asSuccinate Dehydrogenase (SDH) and Sirtuin1 (SIRT1) . These enzymes play crucial roles in cellular metabolism and regulation.

Mode of Action

Analogs of this compound have been shown to inhibit enzymes like sdh . Inhibition of SDH can disrupt the electron transport chain, affecting cellular respiration and energy production. Similarly, inhibition of SIRT1 can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

Based on its potential targets, it can be inferred that it may affect pathways related to cellular respiration (via sdh inhibition) and cell cycle regulation (via sirt1 inhibition) .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties, causing relatively low toxicity . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on its potential targets, it can be inferred that it may disrupt cellular energy production and affect cell cycle regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide. For instance, factors such as pH, temperature, and presence of other substances can affect its stability and activity . .

properties

IUPAC Name |

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSYWVRLSRRZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)